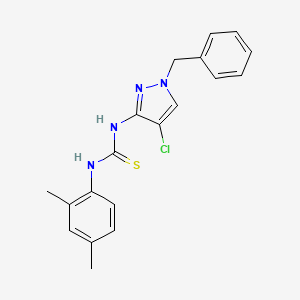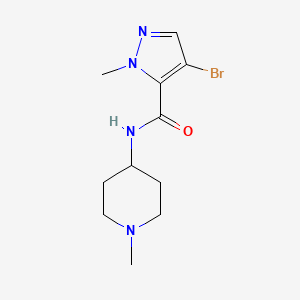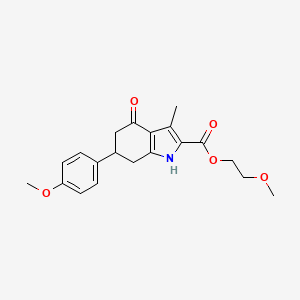METHANONE](/img/structure/B4710079.png)
[4-(4-FLUOROBENZYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE
Overview
Description
4-(4-Fluorobenzyl)piperazinomethanone: is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a furan ring through a methanone linkage. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorobenzyl)piperazinomethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzyl chloride with piperazine to form 4-(4-fluorobenzyl)piperazine. This intermediate is then reacted with 5-methyl-2-furylmethanone under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-fluorobenzyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. This makes it a candidate for research in skin pigmentation disorders and related conditions .
Medicine: In medicinal chemistry, the compound is being investigated for its potential therapeutic applications, including its role as an anti-melanogenic agent. Its ability to inhibit tyrosinase suggests possible uses in treating hyperpigmentation disorders .
Industry: In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzyl)piperazinomethanone primarily involves the inhibition of tyrosinase activity. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols, such as tyrosine, to quinones, which are precursors to melanin. The compound binds to the active site of tyrosinase, preventing the enzyme from catalyzing its substrate and thereby reducing melanin production .
Comparison with Similar Compounds
4-(4-Fluorobenzyl)piperazin-1-ylmethanone: This compound also contains the fluorobenzylpiperazine moiety and has shown potent tyrosinase inhibitory activity.
4-(4-Fluorobenzyl)-1-piperazinylmethanone: Similar in structure but with a thienyl group instead of a furan ring.
Uniqueness: The uniqueness of 4-(4-fluorobenzyl)piperazinomethanone lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase with high potency makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(5-methylfuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-13-2-7-16(22-13)17(21)20-10-8-19(9-11-20)12-14-3-5-15(18)6-4-14/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJWNBSBKCEPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3-ONE](/img/structure/B4710001.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide](/img/structure/B4710017.png)

![N-[(5Z)-5-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B4710025.png)
![N'-[(4-bromophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B4710039.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B4710051.png)
![5-[1-(biphenyl-4-yloxy)ethyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4710056.png)

![2-[4-bromo-2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B4710071.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B4710083.png)


![N-(4-BUTYLPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA](/img/structure/B4710094.png)
![11-(2-FURYL)-10-{2-[4-(2-HYDROXYETHYL)PIPERAZINO]-2-OXOETHYL}-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B4710102.png)
